molecular formula C12H14FNO4 B2955373 3-(4-Fluorophenyl)pyrrolidine oxalate CAS No. 1198416-84-0

3-(4-Fluorophenyl)pyrrolidine oxalate

Cat. No.: B2955373
CAS No.: 1198416-84-0
M. Wt: 255.245
InChI Key: SWWXUYJCPWFBMF-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)pyrrolidine oxalate typically involves the reaction of 3-(4-fluorophenyl)pyrrolidine with oxalic acid. One documented method includes dissolving 5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylic acid in acetonitrile, followed by the addition of o-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU), pyridine, and this compound. The mixture is stirred at 60°C for 2 hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)pyrrolidine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)pyrrolidine oxalate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)pyrrolidine oxalate
  • 3-(4-Bromophenyl)pyrrolidine oxalate
  • 3-(4-Methylphenyl)pyrrolidine oxalate

Comparison: Compared to its analogs, 3-(4-Fluorophenyl)pyrrolidine oxalate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

3-(4-fluorophenyl)pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.C2H2O4/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;3-1(4)2(5)6/h1-4,9,12H,5-7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWXUYJCPWFBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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